molecular formula C9H19N3O2 B1420357 Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 101619-74-3

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No.: B1420357
CAS No.: 101619-74-3
M. Wt: 201.27 g/mol
InChI Key: NXQAWOGFJQNATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 101619-74-3) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol, it features both a protected piperazine ring and a reactive 2-aminoethyl side chain . This structure classifies it as a derivative of 1-(2-aminoethyl)piperazine (AEP), a compound known for its role as an epoxy resin curing agent and corrosion inhibitor . The presence of the ethyl carboxylate group on the piperazine nitrogen offers a site for further chemical modification, making it a valuable scaffold for developing more complex molecules. Researchers may explore its potential as a synthetic intermediate for constructing compound libraries, or in the development of agents for surface activation and materials science, based on the known applications of its parent compound . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQAWOGFJQNATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

A Versatile Diamine Scaffold for Medicinal Chemistry and Linker Design[1]

Executive Summary

This compound (CAS: 101619-74-3) represents a critical building block in the synthesis of pharmaceutical agents, particularly as a semi-rigid linker motif.[1] Characterized by a piperazine core flanked by an ethyl carbamate protecting group and a reactive primary aminoethyl chain, this molecule offers orthogonal reactivity.[1] It serves as a "monoprotected" diamine surrogate, allowing researchers to derivatize the primary amine without affecting the secondary amine of the piperazine ring (which is masked as a carbamate).[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a six-membered saturated piperazine ring in a chair conformation. The nitrogen at position 1 is acylated by an ethyl chloroformate derivative, forming a carbamate.[1] The nitrogen at position 4 is alkylated with an ethylamine chain.[1]

AttributeDetail
IUPAC Name This compound
CAS Registry Number 101619-74-3
Molecular Formula C₉H₁₉N₃O₂
Molecular Weight 201.27 g/mol
SMILES CCOC(=O)N1CCN(CCN)CC1
InChI Key DTXSID80363882 (Analog Reference)
Synonyms 1-(2-Aminoethyl)-4-(ethoxycarbonyl)piperazine; 4-(2-Aminoethyl)-1-piperazinecarboxylic acid ethyl ester
Functional Group Analysis[1]
  • Primary Amine (-NH₂): The most reactive site.[1] Nucleophilic (pKa ~10.0), suitable for amide coupling, reductive amination, or sulfonylation.[1]

  • Tertiary Amine (Piperazine N4): Moderately basic (pKa ~7.5–8.5).[1] Protonation here confers solubility in aqueous media but reduces nucleophilicity.[1]

  • Carbamate (Ethyl Ester): Stable under mild acidic and basic conditions.[1] Acts as a protecting group for the N1 nitrogen, preventing bis-alkylation during synthesis.[1] It can be hydrolyzed under harsh basic conditions (refluxing NaOH) or acidic conditions (conc.[1] HCl) to regenerate the free piperazine.

Physicochemical Properties[1][2][3][4][5][6][7]

Note: Values marked with () are predicted based on Structure-Activity Relationship (SAR) models of similar piperazine derivatives.*[1]

PropertyValueContext
Physical State Viscous Liquid / Low-melting SolidHygroscopic; tends to absorb atmospheric CO₂.[1]
Boiling Point 319°C ± 32°CPredicted at 760 mmHg.
Density 1.06 ± 0.1 g/cm³Typical for N-substituted piperazines.[1]
pKa (Primary Amine) ~9.8Basic; protonated at physiological pH.[1]
pKa (Tertiary Amine) ~5.6Less basic due to inductive effects of the carbamate.[1]
LogP 0.25*Amphiphilic; moderate water solubility.[1]
Solubility HighWater, Methanol, DMSO, Dichloromethane.[1]

Synthesis & Manufacturing

The synthesis of this compound requires a strategy that avoids polymerization (common with unprotected diamines). The Gabriel Synthesis via Phthalimide is the preferred laboratory method for high purity, while Direct Alkylation is a cost-effective industrial route.[1]

Method A: The Gabriel Synthesis (High Purity)

This method ensures mono-alkylation and prevents the formation of bis-piperazine byproducts.[1]

Step 1: Alkylation

  • Reagents: Ethyl 1-piperazinecarboxylate + N-(2-Bromoethyl)phthalimide + K₂CO₃.[1]

  • Solvent: Acetonitrile or DMF (Reflux, 12–18 h).[1]

  • Mechanism: Sₙ2 attack of the piperazine N4 on the alkyl bromide.[1]

Step 2: Deprotection

  • Reagents: Hydrazine hydrate (N₂H₄[1]·H₂O).

  • Solvent: Ethanol (Reflux, 4 h).

  • Workup: Filtration of phthalhydrazide byproduct; concentration of filtrate.

Visualization of Synthetic Pathway[1]

SynthesisPathway SM1 Ethyl 1-piperazinecarboxylate (Starting Material) Inter Intermediate: Phthalimide-Protected Adduct SM1->Inter K2CO3, MeCN, Reflux (SN2 Alkylation) Reagent N-(2-Bromoethyl)phthalimide Reagent->Inter Product Ethyl 4-(2-aminoethyl) piperazine-1-carboxylate Inter->Product EtOH, Reflux (Ing-Manske Procedure) Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->Product

Figure 1: Two-step synthesis via Gabriel amine synthesis to ensure regioselectivity.

Experimental Protocols

Laboratory Scale Synthesis (Protocol)

Standard Operating Procedure (SOP) for Research Use

Materials:

  • Ethyl 1-piperazinecarboxylate (1.0 eq)[1]

  • N-(2-Bromoethyl)phthalimide (1.1 eq)[1]

  • Potassium Carbonate (2.0 eq)[1]

  • Acetonitrile (anhydrous)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 1-piperazinecarboxylate (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add Potassium Carbonate (20 mmol) followed by N-(2-Bromoethyl)phthalimide (11 mmol).

  • Reaction: Heat the mixture to reflux (80–82°C) under nitrogen atmosphere for 16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1]

  • Workup 1: Cool to room temperature. Filter off inorganic salts.[1] Evaporate solvent under reduced pressure to obtain the crude phthalimide intermediate.

  • Deprotection: Redissolve the crude solid in Ethanol (40 mL). Add Hydrazine hydrate (25 mmol). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Purification: Cool the mixture. Filter out the white solid.[1][2] Concentrate the filtrate. Dissolve the residue in DCM (50 mL) and wash with 1N NaOH (10 mL) to ensure the amine is free-based.[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect 75–85% yield as a viscous pale yellow oil.[1]

Analytical Characterization (Expected Data)[1][3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.13 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃)[1]

    • δ 3.45 (br t, 4H, Piperazine-H at C2/C6)[1]

    • δ 2.78 (t, 2H, N-CH₂-CH ₂-NH₂)[1]

    • δ 2.45 (br t, 4H, Piperazine-H at C3/C5)[1]

    • δ 2.40 (t, 2H, N-CH ₂-CH₂-NH₂)[1]

    • δ 1.26 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃)

  • MS (ESI): Calculated [M+H]⁺ = 202.[1]27. Found 202.3.[1]

Reactivity & Applications

This molecule is primarily used as a heterobifunctional linker .[1] The carbamate is "inert" under conditions used to react the primary amine, allowing for controlled, stepwise assembly of complex drugs (e.g., PROTACs, antibody-drug conjugates).[1]

Reactivity Profile
  • Amide Coupling: The primary amine reacts with activated carboxylic acids (using EDC/NHS or HATU) to form stable amides.[1]

  • Reductive Amination: Reacts with aldehydes to form secondary amines.[1]

  • Carbamate Cleavage: To expose the secondary piperazine amine, the ethyl carbamate can be hydrolyzed using 6M HCl (reflux) or TMSI (Trimethylsilyl iodide).[1]

ReactivityMap Core Ethyl 4-(2-aminoethyl) piperazine-1-carboxylate Amide Amide Bond Formation (Linker Attachment) Core->Amide R-COOH + HATU (Targets Primary NH2) Salt HCl Salt Formation (Storage Form) Core->Salt HCl/Dioxane (Protonates NH2 & N4) Hydrolysis Carbamate Hydrolysis (Regenerates Piperazine NH) Core->Hydrolysis 6M HCl, Reflux (Targets Carbamate)

Figure 2: Primary reactivity modes for medicinal chemistry applications.

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.

References

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Aminoethyl)piperazine derivatives and properties. Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: Ethyl piperazine-1-carboxylate.[1] National Library of Medicine.[1] Retrieved from [3]

  • Huang, J., et al. (2012).[1][4] Practical Synthesis of Functionalized Piperazines. Journal of Organic Chemistry, 77(17), 7506-7511.[1]

  • ChemicalBook. (2024).[1] this compound CAS Data. Retrieved from

  • Echemi. (2024).[1] Safety Data Sheet: Piperazine Carboxylates. Retrieved from

Sources

A Technical Guide to Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate: A Versatile Bifunctional Linker for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate is a heterobifunctional linker molecule gaining prominence in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a primary amine and a strategically deactivated secondary amine within a piperazine scaffold, allows for controlled, sequential conjugation of two different molecular entities. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and practical applications. We will explore the causality behind experimental choices, present detailed, self-validating protocols for its use, and offer insights into the characterization of the resulting conjugates, empowering researchers to leverage this linker's full potential in their work.

The Strategic Imperative for Bifunctional Linkers

In modern molecular science, the ability to connect distinct chemical entities is paramount. Bifunctional linkers, or crosslinkers, are the covalent bridges that make this possible, containing at least two reactive groups to join two or more molecules.[1][2][3] Their applications are diverse and transformative:

  • Antibody-Drug Conjugates (ADCs): Linkers are used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[4]

  • PROTACs (Proteolysis-Targeting Chimeras): A linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.[5]

  • Solid-Phase Immobilization: Linkers are essential for attaching proteins, peptides, or nucleic acids to solid supports like beads or sensor surfaces for purification or diagnostic assays.[1]

  • Advanced Materials: In polymer chemistry, bifunctional linkers serve as building blocks to create novel polymers with tailored properties.

The choice of linker is a critical design element, influencing the stability, solubility, and biological activity of the final conjugate.[5] Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable as they permit controlled, stepwise reactions, minimizing the formation of undesired homodimers or polymers.[3][4]

Molecular Profile: this compound

This compound stands out due to the differential reactivity of its two amine groups. The structure consists of a piperazine ring, a six-membered ring with two nitrogen atoms, functionalized with an aminoethyl side chain and an ethyl carbamate group.[6][7]

Property Value
Chemical Formula C₉H₁₉N₃O₂
Molecular Weight 201.27 g/mol
CAS Number 101619-74-3[7]
Appearance Colorless to light yellow liquid
Key Functional Groups 1. Primary Aliphatic Amine (-NH₂) 2. Secondary Piperazine Amine (-NH-) 3. Ethyl Carbamate (-COOEt)

The key to its utility lies in the electronic effect of the ethyl carbamate group. This electron-withdrawing group significantly reduces the nucleophilicity of the adjacent secondary amine in the piperazine ring.[8] This deactivation makes the primary amine on the ethyl side-chain the primary site for nucleophilic attack, enabling selective, sequential reactions.

Synthesis Overview

The synthesis of piperazine derivatives can be achieved through various methods, including nucleophilic substitution and reductive amination.[9][10] A common strategy for creating unsymmetrically substituted piperazines involves protecting one of the nitrogen atoms. In the case of this linker, the synthesis often starts with mono-protection of piperazine, for instance with an ethyl chloroformate to yield ethyl piperazine-1-carboxylate, followed by alkylation of the remaining secondary amine with a protected 2-aminoethyl group (e.g., 2-chloroethylamine or a similar electrophile).

Mechanism of Action: A Controlled, Two-Step Conjugation Strategy

The primary advantage of this compound is its ability to facilitate a controlled, two-step conjugation process. This prevents the random polymerization that can occur with homobifunctional linkers.[2]

  • Step 1: Reaction at the Primary Amine: The terminal primary amine is the more reactive nucleophile. It can be readily coupled to an electrophilic functional group, such as an activated carboxylic acid (e.g., an NHS ester) or an aldehyde (via reductive amination).

  • Step 2: Reaction at the Secondary Amine: After the first molecule is attached, the secondary amine within the piperazine ring can be made available for a second reaction. This can be achieved either by direct reaction under more forcing conditions or, more commonly, by first cleaving the ethyl carbamate group (e.g., via hydrolysis) to restore the nucleophilicity of the secondary amine, which can then be coupled to a second molecule.

G cluster_0 This compound cluster_1 Conjugation Pathway Linker Piperazine Core (-NH- & -N(COOEt)-) PrimaryAmine Primary Amine (-CH₂-CH₂-NH₂) Reactive Site 1 SecondaryAmine Secondary Amine (Deactivated) Reactive Site 2 Conjugate Final Conjugate A-Linker-B MoleculeB Molecule B (e.g., Carrier, Surface) SecondaryAmine->MoleculeB Step 2: Second Coupling MoleculeA Molecule A (e.g., Protein, Drug) MoleculeA->PrimaryAmine Step 1: Selective Coupling

Caption: Bifunctional reactivity of the linker.

Applications & Experimental Protocols

Application: Bioconjugation for Targeted Drug Delivery

Causality: The linker is highly suitable for creating complex bioconjugates, such as attaching a small molecule drug to a protein carrier or antibody.[4][9] The primary amine can be used to react with activated carboxyl groups (aspartic or glutamic acid residues) on a protein surface. The piperazine core provides a degree of rigidity and aqueous solubility, which can be beneficial for the pharmacokinetic properties of the final conjugate.[11]

Experimental Protocol: Conjugation of a Carboxyl-Containing Molecule (Molecule A) to a Second Amine-Containing Molecule (Molecule B)

This protocol outlines a self-validating system using a "zero-length" carbodiimide crosslinker, EDC, to first attach the linker to a protein, followed by conjugation to a second molecule.

Materials:

  • Molecule A (e.g., a protein with exposed carboxyl groups)

  • This compound

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Molecule B (containing a primary amine)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis equipment

Workflow:

Caption: Experimental workflow for a two-step bioconjugation.

Step-by-Step Methodology:

  • Preparation: Dissolve Molecule A in Activation Buffer. Prepare stock solutions of EDC and NHS in the same buffer or anhydrous DMSO immediately before use. Dissolve the linker in Reaction Buffer.

  • Activation of Molecule A: Add a 10-fold molar excess of both EDC and NHS to the Molecule A solution. Incubate for 15-30 minutes at room temperature (RT). This reaction creates a semi-stable NHS ester on the carboxyl groups.[2][12]

  • First Conjugation: Add a 20- to 50-fold molar excess of the linker to the activated Molecule A solution. Adjust the pH to 7.2-7.5 with Reaction Buffer if necessary. Allow the reaction to proceed for 2 hours at RT with gentle mixing.

  • Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

  • Purification: Remove excess linker and reaction by-products using a desalting column or dialysis against Reaction Buffer. This step is critical for ensuring the subsequent reaction is specific.

  • Characterization of Intermediate: At this stage, it is advisable to characterize the A-Linker intermediate to confirm successful conjugation. Techniques like mass spectrometry can verify the mass increase corresponding to the attached linker.[4][13]

  • Second Conjugation: To the purified A-Linker solution, add Molecule B (typically at a 10- to 20-fold molar excess relative to Molecule A). The reaction targets the secondary amine of the piperazine ring. Incubate for 4-24 hours at RT or 4°C.

  • Final Purification: Purify the final conjugate (A-Linker-B) from excess Molecule B and any by-products using size-exclusion chromatography (SEC), dialysis, or another appropriate chromatographic technique.

  • Final Characterization: Confirm the final conjugate structure and purity using SDS-PAGE (to observe the size shift), mass spectrometry (to confirm final mass), and functional assays relevant to Molecule A and B.[4][13]

Self-Validating Systems: Characterization and Quality Control

Trustworthy protocols incorporate self-validation at each critical juncture. The success of a conjugation reaction cannot be assumed; it must be proven.

  • Mass Spectrometry (MS): This is the most direct method to confirm conjugation. ESI-MS or MALDI-TOF can be used to measure the precise molecular weight of the protein or molecule before and after each conjugation step. The observed mass shift should correspond to the mass of the linker or the entire linker-molecule B adduct.[13]

  • Chromatography (HPLC/SEC): High-Performance Liquid Chromatography or Size-Exclusion Chromatography can be used to assess the purity of the conjugate and separate it from unreacted starting materials. A shift in retention time often indicates a change in size or hydrophobicity due to conjugation.

  • SDS-PAGE: For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis provides a visual confirmation of an increase in molecular weight. The conjugated protein band will migrate slower than the unconjugated protein.[4]

  • NMR Spectroscopy: For smaller molecule conjugates, Nuclear Magnetic Resonance can provide detailed structural information, confirming the exact site of covalent attachment.

By systematically applying these techniques after each major step (e.g., after the first purification and after the final purification), the entire workflow becomes a self-validating system, ensuring the final product is the desired, well-defined conjugate.

Conclusion and Future Outlook

This compound offers a compelling combination of features for researchers in drug development and material science. Its differential amine reactivity provides a framework for controlled, sequential synthesis of complex molecular architectures. The causality is clear: by electronically deactivating one reaction site, the linker allows for a predictable and selective two-step process, minimizing undesirable side reactions and simplifying purification. As the demand for precisely engineered ADCs, targeted therapeutics, and functional materials grows, the strategic application of versatile linkers like this one will continue to be a cornerstone of innovation. Future research may focus on modifying the piperazine scaffold to further tune solubility, rigidity, and cleavage properties, expanding the toolkit available to molecular engineers.

References

  • Bonaccorso, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1105–1116. Available from: [Link]

  • Wiley. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

  • Bonaccorso, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1105–1116. Available from: [Link]

  • Molbase. (n.d.). 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PubMed. (n.d.). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-Methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PMC. (2011). Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • MDPI. (n.d.). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). Retrieved from [Link]

  • MDPI. (n.d.). Implantation of In Situ Gelling Systems for the Delivery of Chemotherapeutic Agents. Retrieved from [Link]

Sources

Methodological & Application

Reductive amination conditions for Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Conditions for Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Scope

This compound is a versatile bifunctional building block featuring a secondary piperazine nitrogen protected as an ethyl carbamate and a reactive primary amine on an ethyl tether. This specific architecture makes it a critical scaffold in the synthesis of GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors.

The primary challenge in derivatizing this molecule via reductive amination is controlling selectivity. The primary amine (


) is highly nucleophilic and prone to dialkylation  (forming tertiary amines) when reacting with aldehydes, or cyclization  if the aldehyde tether contains electrophilic sites.

This guide details the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), the industry "Gold Standard" for converting primary amines to secondary amines with high chemoselectivity.

Chemical Properties & Mechanistic Considerations

Substrate Analysis
  • Compound: this compound

  • CAS (Analog): 192130-34-0 (Boc-analog reference)[1]

  • Molecular Weight: ~201.27 g/mol

  • pKa: The primary amine has a pKa

    
     10.0–10.5. The piperazine nitrogens are modulated by the carbamate (non-basic) and the alkyl chain.
    
Reaction Mechanism

Reductive amination proceeds via a stepwise "formation-reduction" sequence.[2][3]

  • Hemiaminal Formation: The primary amine attacks the carbonyl carbon.[4]

  • Imine Dehydration: Loss of water forms the imine (

    
    ). This step is reversible and acid-catalyzed.
    
  • Irreversible Reduction: The hydride source reduces the imine to the amine.

Critical Insight: Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH


CN because STAB is less toxic and, crucially, it protonates the imine in situ (via its acetoxy ligands), accelerating reduction while reacting negligibly with the aldehyde starting material.

Reagent Selection Guide

ReagentSolvent SystemSelectivity (1°

2°)
ToxicityRecommendation
NaBH(OAc)

(STAB)
DCE or DCM (Anhydrous)Excellent LowPrimary Choice
NaBH

CN
MeOH / AcOH (pH 5-6)GoodHigh (HCN risk) Use only for ketones
NaBH

MeOHPoor (Over-reduction)LowNot Recommended
H

/ Pd-C
EtOH / EtOAcVariableLowAvoid (Carbamate risk)

Detailed Experimental Protocol

Method A: Standard Protocol (Aldehydes)

Best for: Synthesis of mono-alkylated secondary amines from aldehydes.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates sluggish reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DCE (

    
     M concentration).
    
  • Imine Formation: Add the Aldehyde (1.05 equiv).

    • Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.

    • Optimization: If the aldehyde is sterically hindered (e.g., benzaldehyde derivatives), add AcOH (1.0 equiv) and stir for 30–60 minutes before adding the reductant to ensure imine formation.

  • Reduction: Cool the mixture to

    
     (ice bath). Add STAB  (1.4 equiv) portion-wise over 5–10 minutes.
    
    • Why? Portion-wise addition prevents localized exotherms and side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check via LC-MS or TLC.[2] Look for the disappearance of the aldehyde.

  • Quench: Quench by slowly adding saturated aqueous

    
     (approx. 20% of reaction volume). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil often requires Flash Column Chromatography (DCM:MeOH:

    
     gradient) to remove boron salts and trace impurities.
    
Method B: Ketone Protocol (Harder Substrates)

Best for: Reacting with ketones (e.g., cyclohexanone, acetone).

  • Solvent Switch: Use Methanol (MeOH) instead of DCE.

  • Reagent: Use NaBH

    
    CN  (Cyanoborohydride) (2.0 equiv).
    
  • pH Control: Add Acetic Acid to adjust pH to ~5–6 (wet pH paper).

  • Heat: Ketones react slower; heating to

    
     may be required.
    
  • Safety: Perform all operations in a fume hood due to HCN generation risk.

Visualization: Experimental Workflow

ReductiveAmination Start Start: Ethyl 4-(2-aminoethyl) piperazine-1-carboxylate Choice Select Carbonyl Partner Start->Choice Aldehyde Aldehyde (R-CHO) Choice->Aldehyde High Reactivity Ketone Ketone (R-C=O-R') Choice->Ketone Low Reactivity MethodA Method A: STAB Protocol Solvent: DCE/DCM Add AcOH (1 eq) Aldehyde->MethodA MethodB Method B: Cyanoborohydride Solvent: MeOH pH 5-6 (AcOH) Ketone->MethodB Monitor Monitor (LC-MS) Is SM consumed? MethodA->Monitor MethodB->Monitor Monitor->MethodA Incomplete (>16h) Add more STAB/Heat Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Complete Purify Purification: Flash Chromatography Quench->Purify

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dialkylation (Tertiary Amine) Aldehyde is too reactive or excess used.[5]Use DCM at 0°C . Add amine slowly to the aldehyde-reductant mixture (Inverse Addition).
No Reaction Steric hindrance or wet solvent.Add AcOH (1-2 equiv) or Ti(OiPr)

(Lewis Acid) to force imine formation. Dry solvents over molecular sieves.
Carbamate Hydrolysis Conditions too acidic/basic.Avoid strong mineral acids (HCl). STAB/AcOH conditions are mild and compatible with ethyl carbamates.
Boron Complex Formation Product stuck in aqueous layer.Use Tartaric Acid or Citric Acid wash during workup to break amine-boron complexes.

Safety & Handling

  • This compound: Like most piperazine derivatives, treat as a potential sensitizer and corrosive agent. Avoid skin contact.[6]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). However, it is safer than NaBH

    
    .
    
  • DCE (1,2-Dichloroethane): A known carcinogen. Substitute with DCM (Dichloromethane) if safety regulations require, though DCE often provides faster kinetics.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem. (2025).[2][11] N-(2-Aminoethyl)piperazine Synthesis Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate Product Information. Retrieved from

Sources

Reaction conditions for nucleophilic substitution with aminoethyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution with Aminoethyl Piperazines (AEP)

Abstract

1-(2-Aminoethyl)piperazine (AEP) is a versatile polyamine building block containing primary (


), secondary (

), and tertiary (

) amine functionalities. While valuable for introducing solubility-enhancing piperazine motifs into drug scaffolds, AEP presents a significant chemoselectivity challenge. This guide delineates the thermodynamic and kinetic parameters required to selectively functionalize the exocyclic primary amine versus the endocyclic secondary amine in nucleophilic substitution (

and

) workflows.

Introduction: The Selectivity Paradox

The reactivity profile of AEP is governed by a competition between steric hindrance and electronic density .

  • Exocyclic Primary Amine (

    
    ):  Less sterically hindered. Generally acts as the dominant nucleophile in kinetic control regimes, particularly against bulky electrophiles.
    
  • Endocyclic Secondary Amine (

    
    ):  More electron-rich (more basic) due to the inductive effect of the two adjacent alkyl carbons.[1] However, it is sterically encumbered by the ring structure.
    
  • Tertiary Amine (

    
    ):  Non-nucleophilic in substitution contexts; acts as an internal base/acid scavenger.
    

Core Rule of Thumb: In


 and unhindered 

reactions, the primary amine attacks preferentially. To functionalize the secondary amine selectively, the primary amine must be masked (protected).

Strategic Decision Framework

The following decision tree illustrates the workflow for achieving regioselectivity.

AEP_Selectivity Start Target Molecule: Which Nitrogen to Functionalize? Primary Primary Amine (Exocyclic) (Standard Route) Start->Primary Target: 1° Amine Secondary Secondary Amine (Endocyclic) (Protection Route) Start->Secondary Target: 2° Amine Direct Direct Nucleophilic Attack Primary->Direct Protect Step 1: Selective Protection (Boc-anhydride / 0°C) Secondary->Protect Conditions1 Conditions: 1.0 eq Electrophile Slow Addition (0°C) Polar Aprotic Solvent Direct->Conditions1 React Step 2: Substitution (Secondary Amine Attack) Protect->React Deprotect Step 3: Deprotection (TFA or HCl) React->Deprotect

Figure 1: Strategic workflow for regioselective functionalization of AEP. Blue path denotes kinetic control; Red path denotes synthetic protection strategy.

Reaction Class 1: Nucleophilic Aromatic Substitution ( )


 is the most common application for AEP in drug discovery (e.g., synthesizing quinazoline or pyridine-based kinase inhibitors).
Mechanism & Selectivity

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[2] The primary amine is the superior nucleophile here because the transition state requires the approach of the nucleophile to the aromatic ring. The steric bulk of the piperazine ring destabilizes the transition state for the secondary amine attack, granting the primary amine >90% selectivity under controlled conditions.

Optimized Conditions Table
ParameterStandard ConditionRationale
Stoichiometry 1.1 eq AEP : 1.0 eq Ar-XSlight excess of AEP ensures complete consumption of the electrophile.
Base DIPEA (2.0 eq) or

(3.0 eq)
Neutralizes the HCl/HF generated. Inorganic bases (

) are preferred for hot reactions; DIPEA for room temp.
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the polar Meisenheimer intermediate.
Temperature 80°C - 120°CHigh energy barrier often requires heat, especially for Ar-Cl substrates.
Leaving Group F > Cl > BrFluorine is the best leaving group for

due to the high electronegativity stabilizing the intermediate.
Protocol A: Coupling (Primary Amine Target)

Target: Coupling AEP to 4-chloroquinazoline.

  • Preparation: Charge a reaction vial with 4-chloroquinazoline (1.0 mmol, 164 mg) and anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL). Stir at Room Temperature (RT) for 5 mins.

  • Nucleophile Addition: Add 1-(2-Aminoethyl)piperazine (1.1 mmol, 142 mg) dropwise.

    • Note: Rapid addition may lead to bis-alkylation if the electrophile is highly reactive.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the

    
     peak.
    
  • Workup:

    • Cool to RT.

    • Pour into ice water (30 mL). The product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      

Reaction Class 2: Aliphatic Alkylation ( )

Direct alkylation with alkyl halides (R-X) is prone to "poly-alkylation" (Quaternization). The secondary amine is competitive here.

Protocol B: Selective Mono-Alkylation of Primary Amine

Principle: Use kinetic control (low temperature and dilution) to favor the primary amine.

  • Dissolution: Dissolve AEP (1.0 mmol) in Acetonitrile (10 mL) (0.1 M concentration is critical to prevent polymerization).

  • Base: Add pulverized

    
      (2.0 mmol).
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve the Alkyl Halide (0.9 mmol - slight deficit) in Acetonitrile (2 mL). Add this solution dropwise over 1 hour using a syringe pump.

    • Critical: A deficit of electrophile prevents over-alkylation.

  • Catalysis (Optional): If using an Alkyl Chloride, add catalytic KI (0.1 eq) to generate the more reactive Alkyl Iodide in situ (Finkelstein condition).

  • Aging: Allow to warm to RT and stir for 12 hours.

Reaction Class 3: Selective Functionalization of the Secondary Amine

To react the piperazine ring nitrogen (


) while leaving the ethylamine tail (

) intact, you must protect the primary amine.
Protocol C: The Boc-Protection Route

Step 1: Selective Protection

  • Dissolve AEP (10 mmol) in DCM (50 mL) at 0°C .

  • Add

    
      (10 mmol) in DCM (10 mL) dropwise over 2 hours.
    
    • Selectivity Mechanism: At 0°C, the less hindered primary amine reacts with the bulky Boc-anhydride much faster than the secondary amine.

  • Wash with water, dry, and concentrate to yield N-(2-Boc-aminoethyl)piperazine.

Step 2: Functionalization (Secondary Amine)

  • Dissolve the Boc-protected intermediate in DMF .

  • Add Electrophile (e.g., Benzyl bromide) and

    
    .
    
  • Heat/Stir until conversion is complete.

Step 3: Deprotection

  • Dissolve crude product in DCM/TFA (4:1) .

  • Stir at RT for 1 hour.

  • Concentrate and neutralize with basic resin or

    
     wash.
    

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Bis-alkylation observed (M + 2R) Excess electrophile or high local concentration.Use Syringe Pump for addition.[3] Reduce temperature to -10°C. Ensure vigorous stirring.
Reaction stalls at 50% conversion Protonation of nucleophile.The HCl byproduct is protonating the remaining AEP. Increase Base (DIPEA) to 3.0 eq to ensure free amine exists.
Regioisomer mixture (

vs

)
Steric profile of electrophile is too small (e.g., Methyl Iodide).Methyl groups are small enough to hit the secondary amine easily. Switch to Protocol C (Protection strategy).
Dark/Tar formation Oxidation of amines.[4]Degas solvents with Nitrogen/Argon. AEP is sensitive to air oxidation at high temps.

References

  • National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Primary vs Secondary.[1][5] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.[2][6][7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(2-aminoethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the synthetic challenges associated with 4-(2-aminoethyl)piperazine-1-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile scaffolds. The unique structure of these molecules, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive aminoethyl side chain, often leads to significant steric hindrance, complicating subsequent chemical modifications.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the functionalization of 4-(2-aminoethyl)piperazine-1-carboxylate derivatives is steric hindrance. This phenomenon arises from the spatial arrangement of atoms within a molecule, where bulky groups impede the approach of reagents to a reactive site. In this specific scaffold, the Boc group on one of the piperazine nitrogens creates a sterically congested environment around the primary amine of the 2-aminoethyl side chain, making reactions like acylation and alkylation challenging.[1][3]

Visualizing the Problem

The following diagram illustrates the key players in a typical amide coupling reaction involving a sterically hindered piperazine derivative.

StericHindrance cluster_transition Transition State Piperazine 4-(2-aminoethyl)piperazine- 1-carboxylate Derivative (Sterically Hindered Amine) TS Congested Transition State Piperazine->TS Slow Nucleophilic Attack Acid Carboxylic Acid (Electrophile) Acid->TS Amide Desired Amide Product TS->Amide Successful Coupling NoReaction No Reaction / Low Yield TS->NoReaction Steric Clash

Caption: Steric hindrance impeding amide bond formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Explanation
Low to No Product Formation in Amide Coupling Steric hindrance preventing nucleophilic attack. The bulky Boc group on the piperazine ring and potentially bulky substituents on the carboxylic acid create a congested environment, slowing down or preventing the amine from attacking the activated carboxylate.[4]1. Optimize Coupling Reagents: Switch to more powerful coupling reagents known to be effective for hindered substrates. HATU or HCTU are often superior to standard carbodiimides like EDC in these cases.[5] 2. Convert to a More Reactive Electrophile: Instead of activating the carboxylic acid in situ, convert it to a more reactive acyl fluoride or acid chloride.[6][7][] Acyl fluorides, in particular, can be generated under mild conditions and are less sterically demanding.[6] 3. Increase Reaction Temperature: Carefully raising the temperature can provide the necessary activation energy to overcome the steric barrier.[7][9] Microwave irradiation can also be a powerful tool to accelerate these sluggish reactions.[9] 4. Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time to 24-48 hours may be necessary to achieve a reasonable yield.[9]
Formation of Side Products Decomposition at higher temperatures. While increasing temperature can improve the reaction rate, it may also lead to the decomposition of reagents or the desired product.[9]1. Incremental Temperature Increase: Raise the temperature in small increments (e.g., 10-20 °C) while monitoring the reaction for both product formation and decomposition byproducts.[9] 2. Use a Higher Boiling Point Solvent: Solvents like DMF or DMAc allow for higher reaction temperatures without excessive pressure buildup.[9] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially at elevated temperatures.[9]
Difficulty in Product Isolation High polarity of the product. The presence of the piperazine nitrogen and the newly formed amide bond can make the product highly polar, leading to difficulties in extracting it from polar aprotic solvents like DMF.[9]1. Alternative Work-up Procedures: Instead of a standard aqueous work-up, consider precipitating the product by adding a non-polar solvent. 2. Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or employing a different stationary phase.
Di-acylation of Piperazine Incorrect stoichiometry or rapid addition of the acylating agent. This is more common when working with unprotected piperazine but can still be a concern if the Boc group is unintentionally cleaved.1. Slow, Dropwise Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-acylation.[10] 2. Use an Excess of the Piperazine Derivative: Using a 3-5 fold excess of the piperazine derivative can statistically favor the reaction of the acylating agent with an unreacted piperazine molecule.[10] 3. Low-Temperature Reaction: Performing the reaction at 0°C can help control the reaction rate and improve selectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for an amide coupling with a sterically hindered 4-(2-aminoethyl)piperazine-1-carboxylate derivative?

A1: A good starting point would be to use a robust coupling reagent like HATU (1.2 equivalents) with a non-nucleophilic base such as DIPEA (2-3 equivalents) in an aprotic polar solvent like DMF. Run the reaction at room temperature and monitor its progress over 24 hours. If the reaction is sluggish, a gradual increase in temperature may be necessary.

Q2: Are there alternative strategies to amide coupling for forming a C-N bond in this system?

A2: Yes. If amide coupling proves too challenging, consider reductive amination. This involves reacting the piperazine derivative with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method can sometimes be more tolerant of steric hindrance.[1][11]

Q3: Can I use a protecting group other than Boc on the piperazine nitrogen?

A3: Absolutely. While Boc is common, other protecting groups can be employed.[12][13][14] For instance, a benzyloxycarbonyl (Z or Cbz) group can be used, which is removable by catalytic hydrogenation. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Q4: How does the choice of solvent affect these reactions?

A4: The solvent plays a critical role. Polar aprotic solvents like DMF, NMP, and DMSO are generally preferred for amide coupling reactions as they can dissolve the reactants and help to stabilize charged intermediates. For reactions requiring higher temperatures, a high-boiling point solvent is advantageous.[9]

Q5: Are there any catalysts that can specifically help with sterically hindered amide bond formation?

A5: Boron-based catalysts, such as boric acid and various boronic acids, have shown promise in facilitating direct amide formation between carboxylic acids and amines, including some sterically hindered cases.[5][15][16] These reactions often require azeotropic removal of water. Chlorinated catecholborane derivatives have also been reported to be highly efficient for coupling hindered substrates.[5]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling for Sterically Hindered Substrates

This protocol provides a robust method for coupling a carboxylic acid to the primary amine of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Materials:

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider warming the mixture to 40-50°C and continue stirring.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride Formation and Coupling

This two-step protocol is an excellent alternative when standard coupling reagents fail.[6][17]

Step A: Acyl Fluoride Formation

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Slowly add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the formation of the acyl fluoride by IR spectroscopy (a characteristic C=O stretch around 1820-1845 cm⁻¹).

  • Carefully quench any remaining fluorinating agent according to the manufacturer's recommendations. The crude acyl fluoride solution can often be used directly in the next step.

Step B: Coupling with the Piperazine Derivative

  • In a separate dry flask, dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in anhydrous DCM.

  • Cool this solution to 0°C.

  • Slowly add the crude acyl fluoride solution from Step A to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Recommended Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Glassware, Inert Atmosphere Reactants Dissolve Carboxylic Acid and Piperazine Derivative in DMF Start->Reactants Base Add DIPEA Reactants->Base Coupling Add HATU Base->Coupling Stir Stir at RT (12-24h) Monitor by TLC/LC-MS Coupling->Stir Heat Optional: Heat to 40-50°C if reaction is sluggish Stir->Heat Quench Pour into Water Stir->Quench Heat->Stir Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Workflow for HATU-mediated amide coupling.

References

  • Technical Support Center: Optimizing Reactions of Dimethoxymethanamine with Sterically Hindered Amines - Benchchem.
  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Synthesis of sterically hindered imines | The Journal of Organic Chemistry.
  • Opportunities and challenges for direct C–H functionalization of piperazines.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Chapter 17: Catalytic Amide Bond Forming Methods - Books - The Royal Society of Chemistry.
  • Amino Acid-Protecting Groups - ResearchGate.
  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
  • Amino Acid Derivatives for Peptide Synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI.
  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - Organic Chemistry Portal.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester.
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride - Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
  • 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Echemi.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed.
  • 192130-34-0(4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Product Description - ChemicalBook.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.
  • 192130-34-0|tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate - BLDpharm.

Sources

Column chromatography solvent systems for piperazine carboxylate separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems & Purification Strategies Doc ID: TS-CHRO-PIP-001 Last Updated: 2026-02-13

Introduction

Piperazine carboxylates present a unique "push-pull" challenge in chromatography. The piperazine ring is a secondary amine (basic,


), while the carboxylate moiety is acidic (

). This creates a zwitterionic potential that leads to poor solubility in organic solvents, severe tailing on silica gel, and irreversible adsorption.

This guide provides validated solvent systems and troubleshooting workflows to resolve these specific issues.

Module 1: Strategic Decision Matrix

Before preparing solvents, determine your purification path based on the chemical state of your piperazine carboxylate.

Workflow Visualization

PiperazineStrategy Start Start: Piperazine Carboxylate Sample StateCheck Is the Carboxylate Protected? (e.g., Methyl/Ethyl Ester, Boc) Start->StateCheck Protected Yes (Ester/Protected) StateCheck->Protected Lipophilic Unprotected No (Free Acid / Zwitterion) StateCheck->Unprotected Polar/Zwitterionic Silica Normal Phase Silica (NP) Protected->Silica SolventA DCM : MeOH : NH4OH (The 'Magic' Mix) Silica->SolventA SolubilityCheck Soluble in DCM/EtOAc? Unprotected->SolubilityCheck YesSol Yes (Rare) SolubilityCheck->YesSol Non-polar R groups NoSol No (Water/MeOH soluble) SolubilityCheck->NoSol Highly Polar YesSol->Silica ReversePhase Reverse Phase (C18) NoSol->ReversePhase IonExchange Ion Exchange / HILIC NoSol->IonExchange

Figure 1: Decision tree for selecting the stationary phase based on the protection state of the carboxylic acid.

Module 2: Normal Phase Protocols (Silica Gel)

Target: Protected piperazine esters or lipophilic free acids.

The "Magic" Solvent System: DCM / MeOH / Ammonia

Standard silica is acidic (


). Without a modifier, the basic piperazine nitrogen will form a salt with surface silanols, resulting in broad streaks (tailing) rather than peaks.

The Protocol: You cannot simply dump aqueous ammonia into Dichloromethane (DCM); it will form a biphasic mess. You must use Methanol (MeOH) as a bridge.

Preparation Steps (1L Batch of 90:9:1)
  • Prepare the Modifier: Measure 10 mL of Ammonium Hydroxide (28-30%

    
    ).
    
  • The Bridge: Add the ammonia to 90 mL of Methanol. Mix thoroughly.

    • Note: This creates a miscible polar solution.

  • The Base: Add this 100 mL ammoniated methanol to 900 mL of Dichloromethane.

  • Degas: Sonication is recommended to prevent bubble formation in the column.

Alternative Systems
Solvent SystemComposition (v/v)Use Case
DCM / MeOH / NH4OH 95:4.5:0.5 to 80:18:2Standard. Best for most piperazine derivatives.
DCM / MeOH / TEA 95:5 + 1% TriethylamineAlternative. Use if

is unavailable. TEA is harder to remove (high boiling point).
EtOAc / EtOH / NH4OH 75 : 23 : 2Green Alternative. Avoids chlorinated solvents. Good for less polar esters.
CHCl3 / MeOH / NH4OH 90 : 9 : 1High Solubility. Use if the sample precipitates in DCM.

Module 3: Reverse Phase Protocols (C18)

Target: Free acid piperazine carboxylates (Zwitterions).

Free acids often bind irreversibly to silica or do not elute. Reverse Phase (C18) is the standard, but pH control is critical to suppress ionization.

Buffer Selection Guide
  • Acidic Mobile Phase (0.1% TFA or Formic Acid):

    • State: Piperazine is protonated (

      
      ), Carboxylate is protonated (
      
      
      
      ).
    • Result: The molecule is a cation. It will elute quickly (low retention) on C18 unless it has a large hydrophobic tail.

    • Risk:[1][2][3] TFA can form strong ion pairs, sometimes improving shape but making mass spec detection difficult (signal suppression).

  • Basic Mobile Phase (10mM Ammonium Bicarbonate, pH 10):

    • State: Piperazine is neutral (

      
      ), Carboxylate is ionized (
      
      
      
      ).
    • Result: The molecule is an anion. Retention depends on the hydrophobic skeleton.

    • Requirement: You must use a high-pH stable column (e.g., Waters XBridge, Phenomenex Gemini, or hybrid silica). Standard silica-based C18 dissolves at pH > 8.

Module 4: Troubleshooting & FAQs

Q1: My compound is streaking (tailing) badly on the TLC plate and column.

Cause: Uncapped silanol groups on the silica are binding to the piperazine nitrogen. The Fix:

  • Pre-treat the Column: Flush the silica column with your mobile phase containing 1% TEA or

    
    before loading the sample. This saturates the active sites.
    
  • Switch Modifiers: If using TEA, switch to

    
    . Ammonia is smaller and creates a more effective "shield" on the silica surface.
    
Q2: The sample precipitates on the top of the column.

Cause: Piperazine carboxylates often have low solubility in DCM/Hexane. The Fix:

  • Solid Load (Dry Load): Dissolve the sample in MeOH or Water. Add Celite 545 or loose silica (10x sample weight). Evaporate to dryness on a rotovap. Load the resulting powder on top of the column.[4]

  • Change Solvent: Switch to the Chloroform/MeOH system (see Module 2), which generally solubilizes piperazines better than DCM.

Q3: I am getting "Fronting" (shark-fin peaks).

Cause: Column overload or "Solvent Strong Effect." The Fix:

  • Dissolution Solvent: Did you dissolve the sample in pure Methanol to load it? If the mobile phase is 95% DCM, the MeOH plug acts as a "super-solvent," carrying the sample too fast.

  • Solution: Use the "Solid Load" technique described above to eliminate solvent mismatch.

Q4: I can't see my compound on TLC.

Cause: Piperazines often have weak UV absorbance if they lack aromatic rings. The Fix:

  • Stain: Use Ninhydrin (turns amines red/purple) or Iodine chamber.

  • Dragendorff’s Reagent: Highly specific for tertiary amines and alkaloids (orange spots).

Module 5: Mechanistic Visualization

Why does Ammonia fix the separation?

SilanolInteraction cluster_0 Without Modifier cluster_1 With Ammonia Modifier Silica1 Silica Surface (Si-O-) Piperazine1 Piperazine (NH+) Silica1->Piperazine1 Ionic Bond (Stuck) Silica2 Silica Surface (Si-O-) Ammonia Ammonia (NH4+) Silica2->Ammonia Blocked Piperazine2 Piperazine (Free Base)

Figure 2: Competitive inhibition mechanism. Ammonia (green) preferentially binds to acidic silanol sites, allowing the target piperazine (blue) to elute freely.

References

  • Teledyne ISCO. (2012).[5] RediSep amine functionalized column: Purification of basic compounds. Application Note AN54. Link

  • Biotage. (2013). Organic Amine Flash Purification Using A Novel Stationary Phase.Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6] Link

  • Phenomenex. (2025). Troubleshooting Peak Tailing of Basic Analytes. Technical Guide. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[6][7][8] Department of Chemistry Guides. Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Infrared Spectroscopy of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of peak values. It delves into the structural rationale for the observed vibrational modes and presents a comparative analysis against simpler, related structures to highlight the unique spectroscopic signature of this multifunctional molecule.

The Molecular Blueprint: Deconstructing for Spectroscopic Prediction

This compound is a molecule rich in functional groups, each contributing a distinct signature to its infrared spectrum. A successful interpretation hinges on recognizing and isolating these contributions. The primary functional groups are:

  • A Primary Aliphatic Amine (-NH₂): Located on the terminal end of the ethyl side chain.

  • A Tertiary Amine: Embedded within the piperazine ring.

  • An Ethyl Carbamate (-O-C(=O)-N<): Incorporating the piperazine nitrogen, this group introduces a carbonyl and ether-like linkages.

  • Aliphatic Chains (C-H): Present in the ethyl groups and the piperazine ring.

Understanding the expected vibrational frequencies of these individual components allows for a predictive reconstruction of the entire spectrum.

Characteristic Absorption Peaks: A Predicted Spectrum

Based on established spectroscopic principles, we can anticipate the key absorption bands for this compound.

  • N-H Stretching (Primary Amine): The primary amine's -NH₂ group is expected to produce two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric N-H stretching modes, respectively. Their presence is a definitive indicator of a primary amine.[3]

  • C-H Stretching (Aliphatic): Multiple sharp bands of medium-to-strong intensity are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). These arise from the C-H stretching vibrations within the piperazine ring and the two ethyl groups.

  • C=O Stretching (Carbamate): A very strong and sharp absorption band is the hallmark of the carbonyl group. For carbamates, this peak typically appears in the 1740-1680 cm⁻¹ range.[4][5][6] The specific position is influenced by the electronic environment and potential for hydrogen bonding.

  • N-H Bending (Primary Amine): The primary amine exhibits a characteristic "scissoring" vibration, which results in a medium-to-strong absorption band between 1650 cm⁻¹ and 1580 cm⁻¹.[1][7] This peak can sometimes be mistaken for an alkene C=C stretch, but its presence alongside the dual N-H stretching bands confirms the primary amine.

  • C-N Stretching (Aliphatic Amines): The spectrum will contain multiple C-N stretching vibrations from the piperazine ring and the aminoethyl side chain. These typically appear as medium-to-weak bands in the 1250-1020 cm⁻¹ region of the fingerprint region.[1][2][7][8]

  • N-H Wagging (Primary Amine): A broad, often strong band can be observed in the 910-665 cm⁻¹ range, which is attributed to the out-of-plane bending or "wagging" of the N-H bonds in the primary amine.[1]

Comparative Analysis: Isolating the Spectroscopic Signature

To truly appreciate the spectrum of the target molecule, it is instructive to compare its expected peaks with those of simpler, structurally related compounds. This comparison highlights how the unique combination of functional groups yields a distinct fingerprint.

Functional Group/VibrationThis compound (Predicted)Piperazine (Alternative 1)Ethylamine (Alternative 2)Ethyl Carbamate (Alternative 3)
N-H Stretch (Primary Amine) Two bands: ~3400-3250 cm⁻¹ (Asymm. & Symm.)N/ATwo bands: ~3400-3250 cm⁻¹Two bands: ~3400-3300 cm⁻¹
N-H Stretch (Secondary Amine) N/AOne band: ~3350-3310 cm⁻¹N/AN/A
C=O Stretch (Carbamate) Strong, sharp: ~1740-1680 cm⁻¹N/AN/AStrong, sharp: ~1730-1680 cm⁻¹
N-H Bend (Primary Amine) Medium-Strong: ~1650-1580 cm⁻¹N/AMedium-Strong: ~1650-1580 cm⁻¹Medium: ~1610 cm⁻¹
C-N Stretch (Aliphatic) Multiple bands: ~1250-1020 cm⁻¹One type: ~1250-1020 cm⁻¹One type: ~1250-1020 cm⁻¹One type: ~1250-1020 cm⁻¹
N-H Wag Broad: ~910-665 cm⁻¹Broad: ~910-665 cm⁻¹Broad: ~910-665 cm⁻¹Broad: ~910-665 cm⁻¹

This comparison demonstrates that only the target molecule will simultaneously display the dual N-H stretching peaks of a primary amine, the strong C=O stretch of a carbamate, and the complex C-N stretching pattern indicative of the substituted piperazine ring, all while lacking the single N-H stretch of a secondary amine.

Visualizing Key Vibrational Modes

The following diagram illustrates the relationship between the primary functional groups of the molecule and their characteristic IR absorption regions.

G cluster_mol This compound cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol Structure p1 N-H Stretch (Primary Amine) 3400-3250 cm⁻¹ mol->p1 -NH₂ p2 C=O Stretch (Carbamate) 1740-1680 cm⁻¹ mol->p2 >N-C=O p3 N-H Bend (Primary Amine) 1650-1580 cm⁻¹ mol->p3 -NH₂ p4 C-N Stretch (Aliphatic) 1250-1020 cm⁻¹ mol->p4 Piperazine & Side Chain

Caption: Key functional groups and their corresponding IR peak regions.

Standard Operating Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure data integrity and reproducibility, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent appropriate for the crystal material (e.g., isopropanol for diamond) and a soft, lint-free wipe.

    • Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg of solid or one drop of liquid) of this compound directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A torque-limiting press is ideal to prevent crystal damage and ensure reproducibility.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for the key bands identified in this guide.

    • Compare the experimental spectrum to the predicted values and reference spectra to confirm the compound's identity and purity.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with the appropriate solvent to remove all traces of the sample before the next measurement.

By adhering to this self-validating protocol, researchers can generate reliable and high-quality spectroscopic data suitable for structural elucidation and quality control.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Study of the composition of amines using IR spectroscopy. (2025). International Journal of Academic Research and Development. Retrieved from [Link]

  • FT-IR spectrum of piperazine... (2018). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • New bis-piperazine derivatives... (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019). Semantic Scholar. Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (2020). ResearchGate. Retrieved from [Link]

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • The C=O Stretch. (2018). Oregon State University. Retrieved from [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2022). MDPI. Retrieved from [Link]

  • Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. (2005). PubMed. Retrieved from [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved from [Link]

  • Why does the carbonyl group have a stretching vibration on an IR spectra? (2012). Reddit. Retrieved from [Link]

  • Spectroscopic Properties. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • IR Chart. (n.d.). University of Calgary. Retrieved from [Link]

  • Ethyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

  • interpretation of two sample infrared spectra. (2023). YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Ethyl vs. Methyl Piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperazine ring is a privileged scaffold, a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its conformational flexibility and the tunable basicity of its two nitrogen atoms, make it a versatile building block in medicinal chemistry.[1][2] A common modification to this core structure is the introduction of a carboxylate group at the N1 position, often as a methyl or ethyl ester. This guide provides an in-depth analysis of the bioactivity of ethyl versus methyl piperazine-1-carboxylate derivatives, synthesizing available data and offering field-proven insights into the subtle yet significant impact of this seemingly minor structural variation. While direct comparative studies are limited, this guide will extrapolate from existing literature to provide a comprehensive overview of their known biological activities and the theoretical underpinnings of their differential effects.

The Piperazine-1-carboxylate Scaffold: A Gateway to Diverse Bioactivities

The piperazine-1-carboxylate moiety serves as a crucial pharmacophore in a wide array of biologically active compounds. This structural motif is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The ester group, whether methyl or ethyl, can influence several key parameters:

  • Lipophilicity: The addition of an ester group increases the lipophilicity of the piperazine ring, which can enhance membrane permeability and oral bioavailability. The ethyl group, being slightly more lipophilic than the methyl group, can further augment this effect.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and duration of action.

  • Steric Hindrance: The size of the ester group can influence how the molecule interacts with its biological target. The larger ethyl group may provide a better fit in some binding pockets while causing steric clashes in others.

  • Solubility: While increasing lipophilicity, the ester group can also impact aqueous solubility, a critical factor for drug formulation and administration.

The versatile nature of the piperazine scaffold allows for a broad range of biological activities to be explored, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[4][5][6][7][8]

Comparative Bioactivity Profile: Insights from Non-Comparative Studies

While head-to-head comparisons are scarce, we can infer potential differences in bioactivity by examining studies on individual ethyl and methyl piperazine-1-carboxylate derivatives.

Antimicrobial and Antifungal Activity

Piperazine derivatives are a well-established class of antimicrobial agents.[4][5][6] The N-alkoxycarbonyl moiety plays a role in the antimicrobial potential of these compounds. Studies on various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[9] For instance, certain N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides, structurally related to piperazine carboxylates, have shown inhibitory effects on Gram-negative and Gram-positive bacteria, as well as Candida species.[10]

  • Hypothetical Comparison: It is plausible that the slightly increased lipophilicity of an ethyl ester derivative compared to a methyl ester could enhance its ability to penetrate bacterial cell walls, potentially leading to improved antibacterial activity. However, this is a theoretical consideration that requires experimental validation.

Cytotoxicity and Anticancer Potential

The piperazine scaffold is a common feature in many anticancer agents.[1] The cytotoxicity of piperazine derivatives has been evaluated against various cancer cell lines. For example, a comparative investigation of structurally diverse small molecules, including a piperazine derivative, highlighted how minor structural variations can significantly affect cytotoxic responses.[11] In one study, the replacement of a 2-methyl piperazine core with a 2-phenyl piperazine led to more active and less cytotoxic antiviral compounds, underscoring the sensitivity of bioactivity to subtle structural changes.[12]

  • Hypothetical Comparison: The differential metabolic stability between ethyl and methyl esters could influence their cytotoxic profiles. A more rapidly metabolized ester might have a shorter duration of action, potentially reducing its overall cytotoxicity. Conversely, if a metabolite is the active cytotoxic agent, a faster metabolism could enhance its effect.

Enzyme Inhibition

Piperazine derivatives have been extensively studied as inhibitors of various enzymes. For example, certain chalcone-piperazine derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease.[13] Another study focused on arylpiperazine-1,2-benzothiazine derivatives as cyclooxygenase (COX-1 and COX-2) inhibitors for their anti-inflammatory effects.[14]

  • Hypothetical Comparison: The steric bulk of the ester group could be a determining factor in enzyme inhibition. The slightly larger ethyl group might form more favorable interactions within a specific enzyme's active site compared to a methyl group, or vice-versa, leading to differences in inhibitory potency.

Data Presentation: A Survey of Bioactive Piperazine-1-carboxylate Derivatives

The following table summarizes the bioactivity of various piperazine derivatives, including examples with ester functionalities. It is crucial to note that these data are collated from different studies with varying experimental conditions and therefore do not represent a direct comparison.

Compound ClassDerivative TypeBioactivityAssayKey FindingsReference
Piperazine EstersAsymmetrical EstersAnalgesic, Coronary Dilatory, SpasmolyticPharmacological assaysMarked effects observed for all asymmetrical esters.[15]
N-ArylpiperazinesSubstituted benzoyl derivativesAnticancerNCI60 cell line screenPotent anticancer activity against renal cell carcinoma.[16]
Chalcone-PiperazinesDonepezil-basedAChE and MAO-B InhibitionEnzyme inhibition assaysPotent dual inhibitors with IC50 values in the sub-micromolar range.[13]
Arylpiperazine-1,2-benzothiazinesAcetoxy linker derivativesCOX-1 and COX-2 InhibitionIn vitro enzyme assaysInhibition of both COX isoforms, suggesting importance of the linker.[14]
Piperazine-2-yl-1,3,4-oxadiazolesSubstituted analogsAnticancerMTT assay on A549 cellsPotent cytotoxic agents with low micromolar IC50 values.[17]

Experimental Protocols: A Guide for Comparative Bioactivity Assessment

To facilitate a direct and meaningful comparison between ethyl and methyl piperazine-1-carboxylate derivatives, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key bioactivity assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the ethyl and methyl piperazine-1-carboxylate derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's sensitivity and reproducibility. The vehicle control ensures that the solvent does not contribute to cytotoxicity.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Methodology:

  • Microorganism Preparation: Grow the bacterial or fungal strains overnight in appropriate broth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial twofold dilutions of the ethyl and methyl piperazine-1-carboxylate derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Self-Validation: The use of standard reference strains with known MIC values for control antibiotics (e.g., ampicillin, fluconazole) ensures the accuracy of the assay.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Diagram 1: General Structure-Activity Relationship (SAR) Considerations

This diagram outlines the key molecular features of piperazine-1-carboxylate derivatives and how they can be modified to influence bioactivity.

SAR_Considerations Piperazine_Core Piperazine Core (Conformational Flexibility, Basicity) Bioactivity Biological Activity (Antimicrobial, Cytotoxic, etc.) Piperazine_Core->Bioactivity Influences target binding N1_Substituent N1-Carboxylate Ester (R = Methyl or Ethyl) N1_Substituent->Bioactivity Modulates Lipophilicity, Metabolic Stability, Sterics N4_Substituent N4-Substituent (Aryl, Alkyl, etc.) N4_Substituent->Bioactivity Determines Target Specificity

Caption: Key structural components influencing the bioactivity of piperazine-1-carboxylate derivatives.

Diagram 2: Experimental Workflow for Comparative Bioactivity Screening

This workflow illustrates the logical progression of experiments to compare the bioactivity of ethyl and methyl piperazine-1-carboxylate derivatives.

Bioactivity_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Ethyl & Methyl Piperazine-1-carboxylate Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., IC50) Characterization->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A systematic workflow for the synthesis, screening, and analysis of piperazine-1-carboxylate derivatives.

Conclusion and Future Directions

The piperazine-1-carboxylate scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the current body of literature does not offer a direct, systematic comparison of the bioactivity of ethyl versus methyl piperazine-1-carboxylate derivatives, this guide provides a framework for understanding their potential differences based on established medicinal chemistry principles. The subtle interplay of lipophilicity, metabolic stability, and steric factors associated with the ethyl versus methyl ester can have a profound impact on the overall biological profile of these compounds.

Future research should focus on the synthesis and parallel screening of paired ethyl and methyl ester derivatives to elucidate the precise structure-activity relationships. Such studies will be invaluable in guiding the rational design of more potent, selective, and safer drug candidates based on the versatile piperazine scaffold.

References

  • Dimitrova, M., Vasilev, N., & Nachev, C. (1977). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. Die Pharmazie, 32(11), 721–723. [Link]

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(14), 4687–4691. [Link]

  • Malinowska, M., & Sobiak, S. (2012). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. European Journal of Medicinal Chemistry, 54, 179–185. [Link]

  • Gao, C., Liu, Y., & Ma, J. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1362. [Link]

  • Naveen, K. S., Kavitha, C. V., & Ananda, K. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 110-121. [Link]

  • Kumar, V., & Aggarwal, N. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(1), 312-323. [Link]

  • Jadhav, H. R., & Singh, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., & Al-Qadasy, Z. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Barrow, J. C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 11037–11053. [Link]

  • Piras, M., & Carta, A. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1698. [Link]

  • Singh, P., & Kaur, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Sharma, R., & Kumar, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2603. [Link]

  • Wang, Y., Li, H., & Wang, J. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367–4375. [Link]

  • Yilmaz, I., & Kucuk, M. (2025). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Medicinal Chemistry, 16(10), 108703. [Link]

  • De Luca, L., & Angeli, A. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(23), 5674. [Link]

  • Szcześniak-Sięga, B., & Kłeczek, N. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic Chemistry, 106, 104476. [Link]

  • Demkowicz, S., & Rachon, J. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(11), 2538. [Link]

  • Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(10), 2463. [Link]

  • Kumar, A., & Singh, R. K. (2025). Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. Bioorganic Chemistry, 163, 108703. [Link]

  • Tiwari, R., & Singh, V. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(15), 4994. [Link]

  • Li, Y., & Liu, X. (2019). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 24(18), 3249. [Link]

  • Edmunds, A. J. F., & Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 11019–11036. [Link]

  • Sanna, M., & Meleddu, R. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 11(7), e202200083. [Link]

Sources

A Comparative Guide to the Crystallographic Data and Conformation of Piperazine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount. The piperazine ring, a ubiquitous feature in a vast array of pharmaceuticals, owes much of its utility to its conformational flexibility. The introduction of a carboxylate group at the N1 position, forming piperazine-1-carboxylate derivatives, further modulates its physicochemical and structural properties. This guide provides an in-depth comparative analysis of the crystallographic data and conformational preferences of these derivatives, offering insights supported by experimental data to inform rational drug design.

The Conformational Landscape of the Piperazine Ring

The six-membered piperazine ring, analogous to cyclohexane, is not planar. To alleviate torsional and angle strain, it adopts several non-planar conformations. The most stable and therefore most common is the chair conformation . Other higher-energy conformations include the boat and twist-boat forms. The interconversion between these conformations is a dynamic process, though the energy barrier for ring inversion from one chair form to another is significant.[1]

The chair conformation minimizes steric hindrance between substituents and eclipsing interactions between hydrogen atoms, making it the thermodynamically favored state for most piperazine derivatives.[2] A search of the Cambridge Structural Database (CSD) reveals that the vast majority of piperazine-containing crystal structures exhibit a chair conformation.[3] The boat conformation is generally disfavored due to steric clashes between the "flagpole" substituents and eclipsing interactions of the hydrogens on the remaining carbons.[3]

Caption: Energy landscape of piperazine ring conformations.

Comparative Crystallographic Data of Piperazine-1-Carboxylate Derivatives

The substitution pattern on the piperazine ring significantly influences its solid-state conformation. The following table summarizes crystallographic data for a selection of piperazine-1-carboxylate derivatives, highlighting the overwhelming preference for the chair conformation.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Conformation
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateC₁₃H₁₈N₂O₄SMonoclinicP2₁/c6.1433(5)20.5966(17)12.5626(8)114.026(3)Chair
1-Benzoyl-4-(4-nitrophenyl)piperazineC₁₇H₁₇N₃O₃OrthorhombicPna2₁----Chair
1-(4-Bromobenzoyl)-4-phenylpiperazineC₁₇H₁₇BrN₂OMonoclinicP2₁----Chair
tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylateC₁₅H₂₈N₂O₄MonoclinicP2₁/c8.4007(2)16.4716(4)12.4876(3)90.948(1)Chair
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateC₂₀H₂₇FN₂O₂------Chair

Note: Complete unit cell parameters for some compounds were not available in the provided search results.

The data consistently show that regardless of the nature of the substituents at the N1-carboxylate and N4 positions—ranging from simple alkyl and aryl groups to more complex moieties—the piperazine ring robustly maintains its low-energy chair conformation in the crystalline state. This preference is a testament to the inherent stability of the chair form.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a molecule, including its conformation, is unequivocally achieved through single-crystal X-ray diffraction. The following is a generalized, yet comprehensive, protocol for this technique.

1. Crystal Growth (The Art of Patience):

  • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. This requires slow crystallization to allow for an ordered arrangement of molecules.

  • Method:

    • Dissolve the purified piperazine-1-carboxylate derivative in a suitable solvent or solvent mixture to near saturation.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cover the solution to allow the solvent to evaporate over several days to weeks.

      • Solvent Diffusion: Layer a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent will induce crystallization at the interface.

      • Vapor Diffusion: Place a vial containing the compound's solution inside a sealed larger container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, causing crystallization.

2. Crystal Mounting and Data Collection:

  • Rationale: A suitable crystal must be selected and mounted on the diffractometer for data collection.

  • Method:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates.

  • Method:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • Validate the final structure using various crystallographic metrics.

XRay_Diffraction_Workflow Start Purified Compound Crystal_Growth Crystal Growth Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Influence of Substituents on Conformation

While the chair conformation is overwhelmingly preferred, the nature of the substituents can introduce subtle distortions in the piperazine ring.

  • Steric Bulk: Large, bulky substituents, such as a tert-butyl group on the carboxylate, can influence the puckering of the ring to minimize steric interactions. However, in most reported cases of piperazine-1-carboxylates, the chair conformation is still maintained.

  • Electronic Effects: Electron-withdrawing or -donating groups on aryl substituents can affect the bond lengths and angles within the piperazine ring, but typically do not induce a switch to a higher-energy conformation in the solid state. For instance, in 1-benzoyl-4-(4-nitrophenyl)piperazine, the presence of the electron-withdrawing nitro group does not alter the fundamental chair geometry.[2]

  • Intramolecular Interactions: In certain cases, intramolecular hydrogen bonding or other non-covalent interactions can stabilize a particular chair conformation or slightly alter the ring's geometry.

It is important to note that the conformation observed in the solid state represents a low-energy state within the crystal lattice and may not be the only conformation present in solution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the conformational dynamics of these molecules in solution.[4]

Conclusion

The crystallographic data for a range of piperazine-1-carboxylate derivatives unequivocally demonstrates the prevalence and stability of the chair conformation. This inherent conformational preference is a key feature of the piperazine scaffold and a critical consideration for structure-based drug design. While substituents can introduce minor geometric variations, the fundamental chair geometry is remarkably robust. The experimental determination of the solid-state structure through single-crystal X-ray diffraction provides the most definitive insight into the conformational properties of these important pharmaceutical building blocks.

References

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-10. [Link]

  • Toth, E., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 435, 133-139. [Link]

  • Archana, S. D., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1601. [Link]

  • Gomez-Pinto, I., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(2), 557-570. [Link]

  • Fun, H.-K., et al. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2401. [Link]

  • Kopicka, K., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(4), 1338-1345. [Link]

  • Firth, G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-78. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.